molecular formula C16H14FN3O4S2 B2484107 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-54-6

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2484107
CAS No.: 868218-54-6
M. Wt: 395.42
InChI Key: FXGLOGURZQHXMY-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic heterocyclic organic compound designed for advanced research applications, particularly in medicinal chemistry and antibiotic development. This molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core functionalized with two key moieties: a (2-fluorophenyl)methylsulfanyl group and a 4-nitrobenzenesulfonyl group. The presence of these substituents is strategically significant; the sulfonyl group is a common pharmacophore known to influence binding to biological targets, while the fluorine atom on the benzyl group can enhance metabolic stability and membrane permeability . The primary research value of this compound lies in its potential as an antimicrobial agent. Nitroimidazole-based scaffolds are historically prominent in anti-infective research . Compounds with structural similarities, featuring a nitrophenylsulfonyl group and a dihydroimidazole core, have been synthesized and investigated for their efficacy against various pathogens . Researchers can utilize this compound to explore new strategies to overcome antibiotic resistance, especially against multi-drug resistant bacteria like the ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) . Its mechanism of action is hypothesized to involve redox interactions. The nitro group (NO₂) on the benzenesulfonyl moiety can undergo enzymatic reduction within microbial cells, generating reactive nitrogen species that cause damage to crucial cellular components like DNA, proteins, and lipids, ultimately leading to cell death . This product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S2/c17-15-4-2-1-3-12(15)11-25-16-18-9-10-19(16)26(23,24)14-7-5-13(6-8-14)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLOGURZQHXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Methyl Sulfide Intermediate: This step involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorophenyl methyl sulfide.

    Sulfonylation: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Cyclization: The final step involves the cyclization of the sulfonylated intermediate with an appropriate amine, such as imidazole, under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amino derivative

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies focusing on its anticancer properties.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines, including breast and colon cancer cells. The mean growth inhibition (GI) values were recorded at concentrations as low as 10510^{-5} M, indicating its potential as a lead compound in cancer therapy .
  • Xenograft Models : In vivo experiments using xenograft models showed that treatment with this compound resulted in reduced tumor growth compared to control groups, further validating its anticancer efficacy .

Antimicrobial Applications

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Activity : Preliminary assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics .
  • Synergistic Effects : Studies have also explored the synergistic effects of this compound when combined with other antimicrobial agents, leading to enhanced efficacy against resistant bacterial strains .

Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsSignificant GI values at low concentrations; reduced tumor growth in xenograft models
AntimicrobialInhibits growth of bacteriaEffective against Staphylococcus aureus and Escherichia coli; potential for synergistic effects with other antibiotics

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against a range of pathogens. The presence of the sulfonyl group and the imidazole ring contributes to its efficacy.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This activity is likely mediated through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results, suggesting it may inhibit tumor growth through apoptosis induction.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key findings include:

  • Substituent Effects : The presence of the 2-fluorophenyl and nitrobenzenesulfonyl groups significantly enhances the biological activity compared to unsubstituted analogs.
  • Role of Sulfanyl Group : The sulfanyl moiety appears to play a critical role in the interaction with biological targets, enhancing solubility and bioavailability.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw edema and serum levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Cytotoxicity Assay :
    • A cytotoxicity assay conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with this compound .

Data Tables

Biological ActivityTest MethodologyResults
AntimicrobialMIC TestingEffective against multiple strains
Anti-inflammatoryPaw Edema ModelSignificant reduction in edema
CytotoxicityMTT AssayInduced apoptosis in cancer cells

Comparison with Similar Compounds

Substituent Variations in the Sulfanyl Group

Key analogs differ in the halogenation and substitution patterns of the benzyl group attached to the sulfanyl moiety:

Compound Name Substituent on Sulfanyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Fluorophenylmethyl C₁₇H₁₅FN₂O₄S₂ 410.44 High electrophilicity due to nitro group
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydro-1H-imidazole 4-Chlorophenylmethyl C₁₇H₁₅ClN₂O₄S₂ 426.90 Enhanced lipophilicity (Cl > F)
2-[(4-Fluorophenyl)methyl]sulfanyl-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole 4-Fluorophenylmethyl C₁₇H₁₅F₂N₂O₄S₂ 428.44 Dual fluorine substitution may improve metabolic stability

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in the target compound enhances electrophilicity compared to analogs with methoxy or alkyl substituents (e.g., ’s 4-methoxyphenyl analog) .

Variations in the Sulfonyl Group

The sulfonyl group’s substitution significantly impacts solubility and reactivity:

Compound Name Sulfonyl Group Substituent Key Impact on Properties
Target Compound 4-Nitrobenzenesulfonyl High reactivity in nucleophilic substitution reactions
1-(4-Methoxyphenyl)sulfonyl-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole 4-Methoxyphenyl Improved solubility due to polar methoxy group
1-[(4-Fluorophenyl)sulfonyl]-2-[(4-fluorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole 4-Fluorophenyl Balanced lipophilicity and moderate reactivity

Key Observations :

  • The nitro group in the target compound reduces solubility in aqueous media but enhances reactivity in cross-coupling or reduction reactions.
  • Methoxy or halogen substituents (e.g., F, Cl) improve solubility and are common in bioactive molecules (e.g., antifungal agents in ) .

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The compound is synthesized via multi-step reactions, typically involving:

  • Condensation reactions between imidazole precursors and sulfonyl/arylthiol derivatives under controlled conditions (e.g., using coupling agents like DCC or EDCI) .
  • Stepwise functionalization : Introduction of the 4-nitrobenzenesulfonyl group via sulfonation, followed by thioether formation with 2-fluorobenzyl mercaptan .
    Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry, IR spectroscopy to validate sulfonyl/thioether groups, and mass spectrometry (MS) for molecular weight confirmation .

Basic: What spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dihydroimidazole ring protons at δ 3.2–4.1 ppm) and confirms substituent positions .
  • IR Spectroscopy : Detects key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₅FN₃O₄S₂) and isotopic patterns .

Advanced: How can reaction conditions be optimized to improve yields, given the electronic effects of substituents?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of nitro and sulfonyl groups, while minimizing side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce nitro group decomposition during sulfonation .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to activate thiols for efficient thioether formation .
  • Electronic effects : The nitro group’s electron-withdrawing nature slows electrophilic substitutions; adjust stoichiometry of nucleophilic reagents (e.g., 2-fluorobenzyl mercaptan) to compensate .

Advanced: How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

Answer:

  • X-ray crystallography : Provides definitive bond angles/lengths (e.g., C-S bond ~1.82 Å in imidazole derivatives) to resolve ambiguities in NMR assignments .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • 2D NMR (COSY, HSQC) : Clarifies through-space interactions (NOESY) and carbon-proton correlations for complex diastereomers .

Basic: What is the role of the nitro group in modulating the compound’s reactivity?

Answer:
The 4-nitrobenzenesulfonyl group acts as an electron-withdrawing moiety, which:

  • Deactivates the imidazole ring toward electrophilic attack, directing reactions to specific positions (e.g., C-2 thioether substitution) .
  • Enhances stability of intermediates by resonance stabilization of negative charges during sulfonation .

Advanced: How can biological activity studies (e.g., antimicrobial assays) be designed to validate hypotheses about structure-activity relationships?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls .
  • Docking studies : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to correlate nitro/thioether groups with binding affinity .
  • Comparative analysis : Synthesize analogs (e.g., replacing nitro with methoxy) to isolate electronic effects on bioactivity .

Advanced: How can stability issues (e.g., decomposition under acidic conditions) be addressed during storage or reaction?

Answer:

  • Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of the sulfonyl group .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) during reactions to avoid nitro group reduction .
  • Real-time monitoring : Employ HPLC or TLC to detect degradation products (e.g., free thiols or nitroaniline derivatives) .

Basic: What are the key structural motifs influencing this compound’s physicochemical properties?

Answer:

  • Dihydroimidazole ring : Confers rigidity and planar geometry, influencing π-π stacking in crystallography .
  • Sulfonyl group : Increases hydrophilicity (logP ~2.6) and hydrogen-bond acceptor capacity (5 H-bond acceptors) .
  • Fluorophenyl-thioether : Enhances lipophilicity and metabolic stability via C-F bond inertness .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in multi-step reactions)?

Answer:

  • Flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., sulfonation) .
  • Catalytic recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce reagent waste .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using response surface methodology .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?

Answer:

  • DFT calculations : Map Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-2 of imidazole) .
  • Reaction pathway modeling : Simulate transition states for Suzuki-Miyaura couplings using nitro as a directing group .
  • Machine learning : Train models on imidazole reaction databases (e.g., Reaxys) to predict feasible transformations .

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